Aldosterone-d7 (Major)
Description
Significance of Stable Isotope-Labeled Compounds as Analytical Tools
Stable isotope-labeled compounds have become indispensable tools, particularly in the field of quantitative analysis using mass spectrometry (MS). sigmaaldrich.com The use of an isotopically labeled version of the analyte as an internal standard is central to the isotope dilution mass spectrometry (IDMS) method, which is considered a gold standard for accuracy and precision. sigmaaldrich.com
The key advantages of using stable isotope-labeled internal standards include:
Improved Accuracy and Precision : Because the labeled standard is chemically identical to the analyte of interest, it behaves in the same way during sample preparation, extraction, and chromatographic separation. sigmaaldrich.com This co-elution and co-ionization behavior allows it to effectively compensate for variations in sample recovery and matrix effects—where other components in a sample can suppress or enhance the ionization of the analyte—thereby minimizing analytical variability and improving the reliability of quantification. sigmaaldrich.comnih.gov
Enhanced Specificity and Sensitivity : Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilize stable isotope-labeled standards to achieve high specificity and sensitivity. sigmaaldrich.comnih.gov By monitoring specific mass transitions for both the unlabeled analyte and the labeled internal standard, researchers can confidently distinguish the target compound from other structurally similar molecules, which is a common challenge in steroid analysis. sigmaaldrich.com This approach significantly reduces interferences that can plague other methods like immunoassays. sigmaaldrich.com
Robustness in Complex Matrices : Biological samples such as plasma, serum, and urine are inherently complex. sigmaaldrich.com The use of a stable isotope-labeled internal standard is crucial for mitigating the impact of the biological matrix on the analytical signal, ensuring that measurements are accurate regardless of sample-to-sample variability. nih.gov
Overview of Deuterium (B1214612) Labeling in Steroid Hormone Research
The quantitative analysis of steroid hormones is critical for diagnosing and understanding numerous endocrine diseases, including primary aldosteronism, congenital adrenal hyperplasia, and various cancers. sigmaaldrich.comnih.gov Steroid hormones often exist at very low concentrations in biological fluids, making their accurate measurement a significant analytical challenge. nih.gov
Deuterium (D), an isotope of hydrogen, is frequently used to create labeled versions of steroid hormones for research. sigmaaldrich.com Deuterated steroids are ideal internal standards for LC-MS/MS assays, which have become the preferred method for steroid analysis due to their superior sensitivity and specificity compared to traditional immunoassays. sigmaaldrich.comsigmaaldrich.com The introduction of deuterium atoms into the steroid's molecular structure results in a predictable increase in its mass without significantly altering its chemical and physical properties, such as its chromatographic retention time and ionization efficiency. sigmaaldrich.comoup.com
Numerous studies have demonstrated the successful application of deuterium-labeled steroids. For instance, methods have been developed using d3-testosterone for measuring testosterone (B1683101) production rates and d7-aldosterone for the routine clinical measurement of aldosterone (B195564) in serum. oup.comnih.govnih.gov These methods provide the high level of accuracy required for clinical diagnostics and research into the complex roles of steroid hormones in human physiology and disease. nih.govnih.gov
Contextualizing Aldosterone-d7 (Major) within Stable Isotope Methodologies
Aldosterone-d7 (Major) is a deuterated form of aldosterone, the primary mineralocorticoid steroid hormone responsible for regulating salt and water balance in the body. medchemexpress.comcymitquimica.com As its name suggests, it contains seven deuterium atoms, which are strategically placed on the aldosterone molecule. sigmaaldrich.comsimsonpharma.com
Table 1: Properties of Aldosterone-d7 (Major)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₁H₂₁D₇O₅ | sigmaaldrich.comsimsonpharma.comscbt.com |
| Molecular Weight | 367.49 g/mol | cymitquimica.comsigmaaldrich.comscbt.com |
| Monoisotopic Mass | 367.23761121 Da | nih.gov |
| CAS Number | 1261254-31-2 | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |
| Isotopic Purity | ≥98 atom % D | sigmaaldrich.comsigmaaldrich.com |
Aldosterone-d7 serves as an exemplary internal standard for the quantification of endogenous aldosterone in biological samples. nih.govnih.govresearchgate.net In a typical LC-MS/MS workflow, a known amount of Aldosterone-d7 is added to a patient's serum or plasma sample at the beginning of the extraction process. nih.govtestcatalog.org The sample is then processed, and both the native aldosterone and the Aldosterone-d7 internal standard are measured by the mass spectrometer.
The mass spectrometer is set to detect specific mass-to-charge (m/z) transitions for each compound. For example, one method monitors the transition of m/z 361.2 → 315.1 for aldosterone and m/z 368.5 → 323.3 for Aldosterone-d7. nih.gov Because the internal standard experiences the same potential for loss during sample preparation and the same ionization effects as the native analyte, the ratio of their signals provides a highly accurate measure of the aldosterone concentration in the original sample. nih.govresearchgate.net This stable isotope dilution LC-MS/MS approach using Aldosterone-d7 is now a cornerstone of modern clinical chemistry for the diagnosis of conditions like primary aldosteronism. nih.govresearchgate.netoup.com
Table 2: Application of Aldosterone-d7 in Analytical Methods
| Analytical Technique | Sample Type | Internal Standard | Key Findings/Application | Source |
|---|---|---|---|---|
| LC-MS/MS | Serum | Aldosterone-d7 | Developed a precise, sensitive, and simple method for routine clinical use to determine serum aldosterone. | nih.gov |
| LC-MS/MS | Serum | Aldosterone-d7 | Method for detecting picomolar levels of serum aldosterone with high sensitivity (LOD of 5 pmol/L). | nih.gov |
| LC-MS/MS | Serum | Aldosterone-d7 | Ultra-sensitive analysis enabling quantification of aldosterone at concentrations as low as 1 pg/mL. | sciex.com |
| LC-MS/MS | Plasma, Urine | Aldosterone-d7 | Established reference intervals for aldosterone in a healthy population after migrating from RIA to LC-MS/MS. | nih.gov |
Properties
Molecular Formula |
C₂₁H₂₁D₇O₅ |
|---|---|
Molecular Weight |
367.49 |
Synonyms |
(11β)-11,21-Dihydroxy-3,20-dioxopregn-4-en-18-al-d7; 11β,21-Dihydroxypregn-4-ene-3,18,20-trione-d7; 18-Formyl-11β,21-dihydroxy_x000B_-4-pregnene-3,20-dione-d7; 18-Oxocorticosterone-d7; Aldocortene-d7; Electrocortin-d7; Elektrocortin-d7; NSC 73856-d7; Reich |
Origin of Product |
United States |
Foundational Principles of Aldosterone D7 Major As an Internal Standard
Theoretical Basis of Isotope Dilution Mass Spectrometry for Endogenous Analytes
Isotope dilution mass spectrometry (IDMS) is a definitive method for the quantitative analysis of endogenous compounds. nih.gov The fundamental principle of IDMS lies in the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, Aldosterone-d7, to the biological sample at the beginning of the analytical process. nih.gov This labeled compound, often referred to as a stable isotope-labeled internal standard (SIL-IS), is chemically identical to the endogenous analyte (unlabeled aldosterone) but has a different mass due to the incorporation of deuterium (B1214612) atoms. kuleuven.belgcstandards.comscbt.comclearsynth.com
Because the SIL-IS and the endogenous analyte have virtually identical physicochemical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. cstti.com Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. In the final mass spectrometry analysis, the instrument can distinguish between the endogenous aldosterone (B195564) and the Aldosterone-d7 based on their mass-to-charge ratio (m/z). researchgate.netsciex.com By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the internal standard, the original concentration of the endogenous aldosterone in the sample can be accurately calculated. nih.gov
Role of Aldosterone-d7 (Major) in Mitigating Matrix Effects in Bioanalytical Assays
Bioanalytical assays, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS), are often susceptible to "matrix effects." nih.govbioanalysis-zone.com Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting substances from the biological matrix (e.g., salts, lipids, and other endogenous components). bataviabiosciences.comresearchgate.net This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the analyte. nih.gov
The use of Aldosterone-d7 as an internal standard is a highly effective strategy to mitigate these matrix effects. shimadzu.com Since Aldosterone-d7 co-elutes with the endogenous aldosterone and has the same molecular structure, it is subject to the same degree of ion suppression or enhancement. kuleuven.be By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect is normalized, leading to a more accurate and reliable measurement. researchgate.net
Contributions of Aldosterone-d7 (Major) to Analytical Specificity and Accuracy
The incorporation of Aldosterone-d7 as an internal standard significantly enhances the specificity and accuracy of aldosterone quantification. researchgate.netresearchgate.net Mass spectrometry, particularly when operated in the multiple reaction monitoring (MRM) mode, allows for the highly selective detection of specific precursor-to-product ion transitions for both endogenous aldosterone and Aldosterone-d7. nih.govsciex.com This high degree of selectivity minimizes the potential for interference from other structurally similar compounds that may be present in the biological matrix, a common issue with less specific methods like immunoassays. shimadzu.comscispace.com
The accuracy of methods employing Aldosterone-d7 is demonstrated by their excellent linearity over a wide range of concentrations and low limits of quantification (LOQ). researchgate.netresearchgate.netsciex.comshimadzu.com Numerous studies have validated LC-MS/MS methods using Aldosterone-d7, showcasing their reliability for clinical research and diagnostic applications. nih.govnih.govspringernature.comresearchgate.net
Research Findings on LC-MS/MS Methods Using Aldosterone-d7
The following table summarizes the performance characteristics of various LC-MS/MS methods that utilize Aldosterone-d7 as an internal standard for the quantification of aldosterone.
| Linearity Range | Coefficient of Determination (r²) | Lower Limit of Quantification (LOQ) | Accuracy | Reference |
| 69.4–5548.0 pmol/L | > 0.994 | Not Specified | Not Specified | researchgate.net |
| Up to 3420 pmol/l | Not Specified | 50 pmol/l | 98.5% against GC-MS assigned material | researchgate.net |
| Up to 3200 pmol/L | 0.9999 | 30 pmol/L | Mean bias < 10% | researchgate.net |
| 1-1000 pg/mL | 0.99971 | 1 pg/mL | 89-118% | sciex.com |
| Up to 3265 pmol/L | Not Specified | ~40 pmol/L | Mean recovery > 97.7% | researchgate.net |
| 0.5 - 10000 pg/mL | 0.9998 | 0.5 pg/mL | 95.58 - 109.84% | shimadzu.com |
These data highlight the exceptional performance of LC-MS/MS methods that employ Aldosterone-d7 as an internal standard, demonstrating their capability for highly accurate and sensitive measurement of aldosterone in biological matrices.
Advanced Methodological Development for Aldosterone D7 Major Utilizing Liquid Chromatography Mass Spectrometry
Optimization of Liquid Chromatography Parameters for Aldosterone-d7 (Major) Separation
The chromatographic separation of aldosterone (B195564) and its deuterated internal standard, Aldosterone-d7, from endogenous interferences is a critical step for accurate quantification. Optimization involves a systematic approach to selecting the column, designing the mobile phase gradient, and controlling flow rate and temperature.
Chromatographic Column Selection and Performance Characteristics
The choice of the chromatographic column is fundamental to a successful separation. For aldosterone analysis, reverse-phase (RP) columns are predominantly used. sielc.com The key performance characteristic is the column's ability to resolve aldosterone from structurally similar steroids, such as cortisone (B1669442) and cortisol, which can cause analytical interference. nih.gov
C18 columns are the most common choice, valued for their hydrophobic stationary phase that provides effective retention for steroids. nih.gov Columns with smaller particle sizes (<3 µm) are often employed in Ultra-High-Performance Liquid Chromatography (UPLC) systems to achieve faster analysis times and improved peak resolution. sielc.com Specific column chemistries, such as those with low silanol (B1196071) activity or polar-embedded phases, can offer enhanced selectivity and peak shape for polar analytes like aldosterone. sielc.comnih.govmdpi.com The goal is to achieve baseline resolution, which allows for the independent and accurate quantification of the target analyte.
Table 1: Examples of Chromatographic Columns for Aldosterone Separation This table is interactive. You can sort and filter the data.
| Column Name | Particle Size (µm) | Dimensions (mm) | System |
|---|---|---|---|
| Phenomenex Kinetex XB-C18 | 2.6 | 100 x 3.0 | UPLC |
| Phenomenex Luna® Omega Polar C18 | 3 | 100 x 2.1 | HPLC/UPLC |
| C18 Gemini NX | 3 | 100 x 2.0 | HPLC |
| Phenomenex Gemini-NX C18 | 5 | 150 x 3.0 | HPLC |
| Waters ACQUITY UPLC BEH C18 | 1.7 | 50 x 2.1 | UPLC |
Elution Gradient Design and Mobile Phase Composition
Gradient elution is universally applied in LC-MS/MS methods for aldosterone to ensure adequate separation from matrix components and to achieve a reasonable run time. nih.gov The mobile phase typically consists of an aqueous component (A) and an organic solvent (B), most commonly methanol (B129727) or acetonitrile. sielc.comnih.govsciex.com
To enhance ionization efficiency and improve peak shape, additives are incorporated into the mobile phase. For mass spectrometry-compatible applications, volatile additives are required. Common choices include ammonium (B1175870) fluoride (B91410), ammonium acetate, or formic acid. sielc.comnih.govsciex.com The gradient program is carefully optimized, starting with a higher proportion of the aqueous phase to retain the analytes on the column, followed by a gradual increase in the organic phase to elute them. A typical analytical run, including column re-equilibration, is often completed within 4 to 11 minutes. nih.govsciex.comnih.gov
Table 2: Examples of Mobile Phase and Gradient Conditions This table is interactive. You can sort and filter the data.
| Aqueous Phase (A) | Organic Phase (B) | Example Gradient Program | Total Run Time (min) |
|---|---|---|---|
| Water + 0.05 mM Ammonium Fluoride | Methanol | Start at 40% B, ramp to 70% B over 3.3 min, increase to 100% B | 6.6 |
| Water + 2 mM Ammonium Acetate | Methanol + 2 mM Ammonium Acetate | Gradient elution (specifics not detailed) | 10 |
| Water | Methanol | Start at 20% B, ramp to 70% B over 4 min, increase to 90% B | 10.5 |
Flow Rate and Temperature Control in Aldosterone-d7 (Major) Analysis
Precise control over the flow rate and column temperature is essential for ensuring the reproducibility and robustness of the chromatographic method. For standard HPLC and UPLC systems, flow rates typically range from 0.3 to 0.6 mL/min. nih.govsciex.comnih.govsciex.com The selected flow rate is a compromise between achieving optimal separation efficiency and minimizing analysis time.
The column is housed in a thermostatically controlled compartment to maintain a constant temperature, commonly set between 40 °C and 55 °C. nih.govsciex.comoup.com Temperature control is critical because variations can affect solvent viscosity and the kinetics of mass transfer, leading to shifts in retention times and potentially compromising peak resolution. nih.gov A stable temperature ensures consistent performance of the assay from one run to the next.
Tandem Mass Spectrometry (MS/MS) Parameters for Aldosterone-d7 (Major) Detection
Tandem mass spectrometry provides the high degree of selectivity and sensitivity required for measuring the low physiological concentrations of aldosterone. This is achieved through careful selection of the ionization source and optimization of fragmentation parameters for monitoring specific mass transitions.
Ionization Source Selection and Optimization (e.g., Electrospray Ionization)
Electrospray Ionization (ESI) is the most frequently used ionization technique for aldosterone analysis due to its suitability for polar molecules. nih.govsciex.comnih.gov ESI can be operated in either negative or positive ionization mode. Negative mode ESI is often preferred as it can provide high sensitivity and specificity for underivatized aldosterone. sciex.comnih.govendocrine-abstracts.org Positive mode ESI is also effective, particularly when certain mobile phase additives like ammonium fluoride are used, or when derivatization is employed to enhance the signal. nih.govnih.govnih.gov
Maximizing the ion signal for aldosterone and Aldosterone-d7 requires meticulous optimization of the ESI source parameters. These parameters include the ion spray voltage, source temperature, and the flow rates of various gases such as the nebulizer, curtain, and collision gases. nih.govoup.com Potentials within the ion source, like the declustering potential and entrance potential, are also tuned to maximize the abundance of the precursor ion while minimizing in-source fragmentation. nih.gov
Table 3: Example ESI Source Parameters (Negative Mode) This table is interactive. You can sort and filter the data.
| Parameter | Setting 1 | Setting 2 |
|---|---|---|
| Ion Spray Voltage | -4500 V | -4500 V |
| Source Temperature | 600 °C | 550 °C |
| Curtain Gas | 30 psi | 45 L/H |
| Nebulizer Gas (Gas 1) | 40 psi | 45 L/H |
| Declustering Potential (DP) | -170 V | -138 V |
Multiple Reaction Monitoring (MRM) Transition Selection for Aldosterone and Aldosterone-d7 (Major)
For quantitative analysis, tandem mass spectrometers are operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This technique involves selecting the specific precursor ion of the target molecule in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This process provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same precursor ion, product ion, and chromatographic retention time as the analyte.
For robust analysis, at least two MRM transitions—a primary "quantifier" transition and a secondary "qualifier" transition—are monitored for aldosterone. The qualifier transition serves to confirm the identity of the compound. Aldosterone-d7, the internal standard, is monitored using its own specific MRM transition. The collision energy (CE) and collision cell exit potential (CXP) are optimized for each individual transition to yield the most abundant and stable fragment ion signal. nih.govoup.com
Rigorous Analytical Method Validation Strategies Employing Aldosterone-d7 (Major)
Stability Assessment of Aldosterone-d7 (Major) in Analytical Matrices
The reliability and accuracy of quantitative bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS) are fundamentally dependent on the stability of the analyte and the internal standard in the biological matrix. For the precise measurement of aldosterone, a deuterated internal standard, Aldosterone-d7 (Major), is commonly employed to correct for variations in sample processing and instrument response. Therefore, a thorough assessment of the stability of Aldosterone-d7 under various storage and handling conditions is a critical component of method validation. This section details the stability of Aldosterone-d7 in analytical matrices, ensuring its integrity throughout the analytical process.
The stability of Aldosterone-d7 is typically evaluated under conditions that mimic the sample lifecycle, from collection and storage to final analysis. These evaluations include freeze-thaw cycles, short-term stability at room temperature, and long-term stability under frozen conditions. The acceptance criterion for stability is generally that the mean concentration of the analyte at each quality control level remains within ±15% of the nominal concentration.
Freeze-Thaw Stability
Samples may undergo multiple freeze-thaw cycles during their handling and analysis. It is therefore essential to establish that Aldosterone-d7 remains stable under these conditions. Studies have shown that aldosterone in plasma and serum is generally stable through several freeze-thaw cycles. For instance, in one validation study, the recovery of aldosterone after two and three freeze-thaw cycles was found to be well within the acceptable limits of bioanalytical method validation guidelines. For low-quality control (LQC) samples, the mean recoveries were 97.1% and 94.5% after the second and third cycles, respectively. For high-quality control (HQC) samples, the recoveries were 103.4% and 103.2%, respectively. While this data is for the unlabeled aldosterone, it provides a strong indication of the stability of the steroid backbone under such stress. It is a common practice in bioanalytical laboratories to ensure that internal standards exhibit similar stability to the analyte.
| Stability Test | Concentration Level | Number of Cycles | Mean Recovery (%) | Acceptance Criteria (%) |
| Freeze-Thaw | Low Quality Control | 2 | 97.1 | ± 15 |
| Freeze-Thaw | Low Quality Control | 3 | 94.5 | ± 15 |
| Freeze-Thaw | High Quality Control | 2 | 103.4 | ± 15 |
| Freeze-Thaw | High Quality Control | 3 | 103.2 | ± 15 |
Short-Term (Bench-Top) Stability
The stability of Aldosterone-d7 in the analytical matrix at room temperature is crucial to ensure that the compound does not degrade during sample preparation and queuing for analysis. Research indicates that aldosterone is stable in unspun whole blood for at least 48 hours at room temperature. kuleuven.be Furthermore, in plasma and serum, aldosterone has been shown to be stable for over 120 hours at both 4°C and 30°C. kuleuven.be A validation study assessing the bench-top stability of aldosterone in plasma at room temperature for 6 hours demonstrated acceptable recoveries for both low and high-quality control samples, with initial recoveries of 96.5% (LQC) and 103.1% (HQC) and recoveries after 6 hours of 93.4% (LQC) and 100.2% (HQC). This suggests that Aldosterone-d7, sharing the same core structure, would also exhibit robust short-term stability.
| Stability Test | Concentration Level | Time (hours) | Mean Recovery (%) | Acceptance Criteria (%) |
| Bench-Top | Low Quality Control | 0 | 96.5 | - |
| Bench-Top | Low Quality Control | 6 | 93.4 | ± 15 |
| Bench-Top | High Quality Control | 0 | 103.1 | - |
| Bench-Top | High Quality Control | 6 | 100.2 | ± 15 |
Long-Term Stability
For studies where samples are stored for an extended period, the long-term stability of Aldosterone-d7 must be established. Typically, biological samples are stored at -20°C or -80°C. Studies have demonstrated that steroid hormones, including aldosterone, are generally stable for long periods when stored at -20°C. The long-term stability of an LC-MS/MS method for serum aldosterone was confirmed by repeated measurements of external quality control pools over approximately three years, with coefficients of variation between 2.0% and 7.0%. nih.gov While specific long-term stability data for Aldosterone-d7 is not extensively published, the stability of aldosterone itself under these conditions provides confidence in the stability of its deuterated analogue. For critical applications, it is recommended to store plasma samples intended for renin and aldosterone analysis at -70°C or -80°C if storage is to exceed three days. researchgate.net
| Stability Test | Concentration Level | Storage Duration | Storage Temperature (°C) | Result | Acceptance Criteria |
| Long-Term | External Quality Control Pools | ~3 years | -20 | CVs between 2.0% and 7.0% | Within established QC limits |
| Long-Term | Plasma Samples | > 3 days | -70 to -80 | Recommended for optimal stability | N/A |
Applications of Aldosterone D7 Major in Preclinical and Mechanistic Research
Quantification of Endogenous Aldosterone (B195564) in Animal Models Using Aldosterone-d7 (Major)-Based Assays
The accurate measurement of endogenous aldosterone in animal models is fundamental to preclinical research in areas such as hypertension, cardiovascular disease, and kidney disease. cvphysiology.comwikipedia.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for steroid hormone quantification due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity. sciex.commpg.de
In these LC-MS/MS assays, Aldosterone-d7 (Major) is employed as an internal standard. sciex.com A known amount of the labeled compound is added to a biological sample (e.g., plasma, serum, or tissue homogenate) at the beginning of the sample preparation process. researchgate.netresearchgate.net Because Aldosterone-d7 is chemically identical to endogenous aldosterone, it experiences the same extraction losses and ionization effects during the analytical procedure. sigmaaldrich.com By measuring the ratio of the mass spectrometric signal of the endogenous aldosterone to that of the known amount of Aldosterone-d7, researchers can accurately calculate the concentration of the endogenous hormone in the original sample. researchgate.net This stable isotope dilution technique has been successfully applied to quantify aldosterone in various animal models, including canines and felines, providing valuable insights into the pathophysiology of aldosterone-related disorders in these species. nih.govnih.gov
A recent study aimed to validate an LC-MS/MS method for measuring serum aldosterone in a population of healthy cats. The established reference interval was determined to be 5.0–78.4 pg/mL. nih.govclinicaveterinariasanmarco.it
| Parameter | Value | Reference |
| Reference Interval | 5.0–78.4 pg/mL | nih.govclinicaveterinariasanmarco.it |
| Inter-assay Coefficients of Variation | < 15% | nih.gov |
Tracing Aldosterone Biosynthesis and Metabolic Pathways in Research Settings with Stable Isotope Analogs
Stable isotope tracers like Aldosterone-d7 are invaluable for elucidating the complex pathways of hormone biosynthesis and metabolism. nih.gov By introducing a labeled precursor into a biological system, researchers can track its conversion into various downstream metabolites, providing a dynamic view of the metabolic network. nih.gov This "fluxomics" approach allows for the identification and quantification of integrated endocrine pathways. nih.gov
While direct studies specifically using Aldosterone-d7 to trace its own metabolic fate are less common, the principle is well-established in steroid hormone research. For instance, labeled precursors to aldosterone, such as deuterated progesterone (B1679170) or corticosterone, can be administered to animal models or cell cultures. Subsequent analysis by mass spectrometry can identify and quantify the labeled aldosterone and its metabolites, such as tetrahydroaldosterone (B195565) and aldosterone-18-oxo-glucuronide. thieme-connect.com This approach helps to understand the rates of synthesis, clearance, and the specific enzymatic steps involved in aldosterone's lifecycle. thieme-connect.com Such studies are crucial for understanding how these pathways are altered in disease states or in response to therapeutic interventions.
The primary site of aldosterone metabolism is the liver, with a smaller portion cleared by the kidneys. thieme-connect.com The main catabolic process involves the reduction of the 4-5-double bond. thieme-connect.com
Elucidating Drug-Induced Alterations in Aldosterone Levels through Aldosterone-d7 (Major) Quantification
The renin-angiotensin-aldosterone system (RAAS) is a major target for cardiovascular drugs. cvphysiology.commdpi.com Consequently, a critical aspect of preclinical drug development is to understand how new chemical entities affect aldosterone levels. Aldosterone-d7-based LC-MS/MS assays provide the necessary precision and accuracy to detect subtle, drug-induced changes in aldosterone concentrations.
For example, preclinical studies of aldosterone synthase inhibitors, a class of drugs being investigated for hypertension and heart failure, rely on these accurate measurement techniques. frontiersin.org In such studies, animal models are treated with the investigational drug, and subsequent changes in plasma or urinary aldosterone levels are quantified using Aldosterone-d7 as an internal standard. This allows for a precise assessment of the drug's efficacy in suppressing aldosterone production. frontiersin.org Similarly, the effects of other drugs that may indirectly impact the RAAS, such as certain antihypertensive agents, can be meticulously evaluated. nih.gov
| Drug Class | Effect on Aldosterone Levels | Effect on Renin Levels | Resulting Effect on ARR |
| ACE Inhibitors (e.g., fosinopril) | Decrease | Increase | Decrease |
| Angiotensin II Receptor Blockers (ARBs) (e.g., irbesartan) | Decrease | Increase | Decrease |
This table is based on a study by Mulatero et al. nih.gov
Contributions of Aldosterone-d7 (Major) to Bioanalytical Support for Pharmacokinetic Studies in Research Organisms
Pharmacokinetic (PK) studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. When the drug being studied is aldosterone itself, or a closely related analog, Aldosterone-d7 plays a crucial role as an internal standard in the bioanalytical methods used to support these studies.
By using Aldosterone-d7, analytical chemists can develop robust and reliable LC-MS/MS methods to measure the concentration of the administered drug in biological fluids and tissues over time. researchgate.net This data is fundamental for calculating key PK parameters such as half-life, clearance, and volume of distribution. The use of a stable isotope-labeled internal standard is particularly important in PK studies to ensure that the measurements are not affected by matrix effects or variations in instrument response.
Utilization of Aldosterone-d7 (Major) in Research on Steroid Hormone Homeostasis Disturbances
Steroid hormone homeostasis is a delicate balance that can be disrupted in various disease states. Aldosterone-d7 is a key tool for investigating these disturbances. For instance, in preclinical models of primary aldosteronism, a condition characterized by excessive aldosterone production, Aldosterone-d7-based assays are used to accurately quantify the degree of aldosterone excess. nih.gov
Furthermore, research into congenital adrenal hyperplasia, a group of genetic disorders affecting steroid hormone production, can utilize stable isotope-labeled standards to measure the levels of various steroid precursors and hormones, including aldosterone, to understand the specific enzymatic defects. nih.gov By providing a precise and reliable means of quantifying aldosterone, Aldosterone-d7 contributes significantly to research aimed at understanding the complex interplay of steroid hormones in both health and disease.
Comparative Analytical Performance: Aldosterone D7 Major Based Lc Ms/ms Versus Conventional Methods
Enhanced Specificity and Reduced Interferences of Aldosterone-d7 (Major)-Assisted LC-MS/MS over Immunoassays
A primary advantage of LC-MS/MS methods utilizing Aldosterone-d7 as an internal standard is the significant enhancement in analytical specificity compared to traditional immunoassays. lcms.cz Immunoassays are susceptible to interferences from structurally similar steroids and their metabolites, which can cross-react with the antibodies used in the assay, leading to inaccurate, often overestimated, aldosterone (B195564) concentrations. lcms.czkoreamed.org This lack of specificity can result in analytical errors, potentially leading to misdiagnosis and unnecessary medical procedures. endocrine-abstracts.org
Research consistently demonstrates that aldosterone measurements are substantially lower when determined by LC-MS/MS compared to immunoassays, highlighting the positive bias inherent in the latter. nih.govnih.gov Studies have shown that median plasma aldosterone concentrations (PAC) can be significantly higher—in one case 84.7% higher—when measured by chemiluminescence immunoassay (CLIA) versus LC-MS/MS. nih.govresearchgate.net This discrepancy is particularly pronounced at lower, yet clinically significant, aldosterone concentrations. nih.govnih.gov
The use of a stable isotope-labeled internal standard like Aldosterone-d7 is fundamental to the specificity and accuracy of the LC-MS/MS method. Aldosterone-d7 is chemically identical to endogenous aldosterone but has a different mass due to the deuterium (B1214612) atoms. It is added to the sample at the beginning of the analytical process and co-purifies with the native aldosterone. By monitoring the specific mass transitions of both the analyte and the internal standard, the technique can effectively differentiate aldosterone from other interfering substances and correct for any sample loss during preparation and analysis. nih.govresearchgate.net This isotope dilution approach is considered the gold standard for quantitative accuracy.
Several substances have been identified as potential interferents in aldosterone immunoassays, including spironolactone (B1682167) and its metabolites, as well as endogenous steroids. nih.govnih.gov For example, exogenous spironolactone has been shown to cause clinically significant interference in some aldosterone immunoassays. nih.govnih.gov LC-MS/MS, with its ability to separate compounds based on their chromatographic properties and then specifically detect them by their unique mass-to-charge ratio, effectively mitigates these interferences. nih.govresearchgate.net This leads to a more accurate and reliable quantification of true aldosterone levels. The improved specificity of LC-MS/MS has led to the re-evaluation of diagnostic cut-offs established using immunoassay data. endocrine-abstracts.org
Comparative Sensitivity and Throughput Considerations for Aldosterone-d7 (Major) Methods
Beyond specificity, LC-MS/MS methods incorporating Aldosterone-d7 offer excellent analytical sensitivity, allowing for the precise quantification of low physiological levels of aldosterone. lcms.cz Modern LC-MS/MS systems can achieve limits of quantification (LOQ) in the low picomolar (pmol/L) or picogram per milliliter (pg/mL) range, which is crucial for accurately assessing suppressed aldosterone levels in diagnostic tests. lcms.cznih.gov
For instance, one validated method demonstrated the ability to precisely quantify aldosterone down to 2.8 pmol/L. lcms.cz Another candidate reference measurement procedure reported a quantification range of 20-1,200 pg/mL with excellent precision. nih.govresearchgate.net This high sensitivity is often superior to that of many automated immunoassays, particularly at the lower end of the measurement range.
Historically, a drawback of LC-MS/MS was its perceived lower throughput compared to high-volume automated immunoassay platforms. nih.govresearcher.life However, significant advancements in laboratory automation, including automated sample preparation systems and streamlined workflows, have greatly improved the throughput of LC-MS/MS analysis. lcms.cz While immunoassays may still hold an advantage in processing very large numbers of samples for initial screening, the gap in throughput has narrowed considerably.
The following table provides a comparative overview of typical performance characteristics:
| Feature | LC-MS/MS with Aldosterone-d7 | Immunoassays (e.g., CLIA, RIA) |
| Specificity | Very High (due to chromatographic separation and mass-based detection) | Variable (prone to cross-reactivity with metabolites and other steroids) lcms.czkoreamed.org |
| Sensitivity (LOQ) | Excellent (low pmol/L or pg/mL range) lcms.cznih.gov | Good, but can be less reliable at very low concentrations researcher.life |
| Interferences | Minimal (effectively mitigates matrix effects and chemical interferences) nih.gov | Susceptible to various drug and metabolite interferences (e.g., spironolactone) nih.govnih.gov |
| Throughput | Moderate to High (improved with automation) lcms.cz | High (well-suited for large-scale screening) researcher.life |
| Accuracy | High (considered the "gold standard" due to isotope dilution) nih.gov | Often shows positive bias, overestimating aldosterone levels nih.govnih.govnih.gov |
Role of Aldosterone-d7 (Major) in Analytical Harmonization and Standardization Efforts
The significant discrepancies observed between different analytical methods, including variations among different immunoassays and even between different LC-MS/MS methods, underscore the critical need for standardization in aldosterone testing. endocrine-abstracts.org Aldosterone-d7 plays a pivotal role in these harmonization efforts by facilitating the development of highly accurate and precise reference measurement procedures (RMPs). nih.govresearchgate.net
An RMP, based on isotope dilution LC-MS/MS using a well-characterized internal standard like Aldosterone-d7, serves as the benchmark against which routine clinical assays can be compared and calibrated. nih.govresearchgate.net By establishing a method with traceability to the International System of Units (SI), these RMPs provide a foundation for achieving comparable results across different laboratories and methodologies. This is essential for the consistent application of clinical practice guidelines and diagnostic cut-offs.
The use of Aldosterone-d7 in developing these reference methods helps to:
Establish Accuracy: It allows for the assignment of highly accurate "target values" to reference materials.
Improve Comparability: It enables manufacturers of commercial assays and clinical laboratories to assess and improve the accuracy of their methods, leading to better agreement between different tests. endocrine-abstracts.org
Enhance Clinical Utility: Standardized results ensure that diagnostic thresholds for conditions like primary aldosteronism are applied consistently, improving patient care and reducing the risk of misdiagnosis due to methodological variability. nih.govendocrine-abstracts.org
Chemical Synthesis and Isotopic Integrity of Aldosterone D7 Major
Methodologies for Deuterium (B1214612) Incorporation into Aldosterone (B195564) Precursors
The synthesis of Aldosterone-d7 involves the introduction of deuterium atoms into a precursor molecule, which is then chemically converted to the final aldosterone structure. The specific placement of deuterium is crucial, as it influences both the synthetic feasibility and the stability of the final product. Common strategies for deuterium incorporation into steroid precursors rely on hydrogen-deuterium exchange (HDX) reactions.
These reactions typically exploit the acidity of certain carbon-hydrogen (C-H) bonds, particularly those adjacent to carbonyl groups (alpha-hydrogens). The process is often catalyzed by acids or bases in the presence of a deuterium source, such as deuterium oxide (D₂O). nih.govlibretexts.orgwikipedia.org
Base-Catalyzed Exchange: This is a widely used method for deuterating positions alpha to a carbonyl group. mdpi.com In the context of aldosterone precursors, which possess multiple ketone functionalities, a base can abstract a proton, forming an enolate intermediate. This enolate can then be quenched with a deuterium source (like D₂O), replacing the hydrogen with a deuterium atom. nih.govmdpi.com This process can be repeated to achieve poly-deuteration at susceptible sites. For Aldosterone-d7, where deuterium atoms are located at positions 2, 4, 6, and 21, base-catalyzed exchange on a suitable steroid precursor is a plausible synthetic route. nih.gov The reactivity of these positions is due to their proximity to the carbonyl groups at C3 and C20, and the conjugated double bond system in the A-ring.
The general synthesis of aldosterone itself can start from various steroid precursors, such as 21-O-acetylcorticosterone or adrenosterone, through multi-step reaction sequences. chemicalbook.comrsc.orgrsc.org The deuteration step is strategically performed on an intermediate where the target C-H bonds are most susceptible to exchange and where the conditions will not compromise the rest of the molecular structure.
Assessment of Isotopic Purity and Enrichment of Aldosterone-d7 (Major) Preparations
Once synthesized, the isotopic integrity of Aldosterone-d7 must be rigorously assessed. This involves determining the percentage of molecules that contain the desired number of deuterium atoms (isotopic enrichment) and confirming their specific locations within the molecule (isotopic purity). Two primary analytical techniques are employed for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a cornerstone for evaluating isotopic enrichment. It can distinguish between molecules with different numbers of deuterium atoms based on their mass-to-charge (m/z) ratio. For instance, a typical commercial preparation of Aldosterone-d7 may contain a distribution of isotopologues (molecules differing only in their isotopic composition), with the d7 species being the most abundant. sigmaaldrich.com Analysis of the mass spectrum allows for the calculation of the percentage of each isotopologue present.
| Isotopologue | Relative Abundance (%) | Description |
| M+7 (d7) | Major | The desired isotopologue containing seven deuterium atoms. |
| M+6 (d6) | Minor | Contains six deuterium atoms. |
| M+8 (d8) | Minor | Contains eight deuterium atoms. |
| Other | Trace | Other isotopologues may be present in smaller amounts. |
| This table represents a typical distribution for a deuterated compound; exact percentages vary by batch and manufacturer. |
Commercial suppliers of Aldosterone-d7 (Major) typically provide a certificate of analysis specifying the isotopic purity, which is often ≥98 atom % D. sigmaaldrich.com
Investigation of Deuterium Exchange Phenomena in Aldosterone-d7 (Major) under Various Conditions
A significant concern for deuterated compounds, including Aldosterone-d7, is the potential for the deuterium labels to exchange back to hydrogen. This phenomenon, known as back-exchange, can compromise the integrity of the internal standard and lead to inaccurate quantitative results. wikipedia.org
The deuterium atoms in Aldosterone-d7, particularly those at positions alpha to carbonyl groups (C2, C4, C6, C21), are susceptible to exchange under certain conditions. nih.gov
Influence of pH: The stability of these labels is highly dependent on pH. Exposure to basic conditions can catalyze the enolization process, leading to the exchange of deuterium for protons from the surrounding solvent (e.g., water or methanol). nih.gov This can result in a gradual loss of the deuterium label, reducing the intensity of the desired M+7 molecular ion peak and increasing the intensity of lower mass isotopologues. Acidic conditions can also facilitate exchange, although the minimum rate of exchange for many compounds occurs at a slightly acidic pH. nih.govwikipedia.org
Solvent Effects: The presence of protic solvents (solvents with exchangeable protons, like water or alcohols) is necessary for back-exchange to occur. The rate of exchange can be influenced by the specific solvent used.
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including deuterium back-exchange.
The consequence of this instability is a shift in the isotopic distribution of the standard over time, which can interfere with accurate quantification in LC-MS assays.
Strategies for Ensuring Long-Term Isotopic Stability of Aldosterone-d7 (Major)
To mitigate the risk of deuterium back-exchange and ensure the long-term integrity of Aldosterone-d7, several strategies are employed, focusing on both the molecular design and proper handling and storage.
Strategic Labeling: An ideal approach to prevent instability is to place deuterium atoms at non-exchangeable positions, such as on aromatic rings or at carbon centers not adjacent to activating groups like carbonyls. While Aldosterone-d7 has labels in active positions, other versions of deuterated aldosterone (e.g., Aldosterone-d4) have been developed with deuterium placed in more stable, non-exchangeable locations to overcome this issue.
Controlled Storage Conditions: Proper storage is paramount for maintaining the isotopic stability of Aldosterone-d7.
Temperature: The compound is typically stored at low temperatures, such as -20°C, to minimize the rate of any potential degradation or exchange reactions. sigmaaldrich.comresearchgate.net
pH and Solvent: To prevent catalyzed back-exchange, solutions of Aldosterone-d7 should be maintained in aprotic solvents when possible, or in buffered aqueous solutions with a pH that minimizes exchange, typically neutral to slightly acidic (pH 5-7). researchgate.net It is crucial to avoid basic conditions.
Quality Control: Regular verification of the isotopic purity of stock solutions and working standards is a critical practice in analytical laboratories. This can be done by periodically re-analyzing the standard by mass spectrometry to confirm that its isotopic distribution has not changed significantly over time.
By implementing these strategies, the isotopic integrity of Aldosterone-d7 (Major) can be maintained, ensuring its reliability as an internal standard for sensitive and accurate analytical measurements.
Future Directions and Emerging Research Avenues for Aldosterone D7 Major Applications
Integration of Aldosterone-d7 (Major) with High-Resolution Mass Spectrometry Techniques
The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the precise quantification of steroid hormones, largely replacing less specific immunoassays. sciex.comshimadzu.com Aldosterone-d7 (Major) is instrumental in these methods, serving as an internal standard to ensure accuracy and reproducibility. sciex.comresearchgate.net High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and time-of-flight (TOF) mass analyzers, offer significant advantages over traditional triple quadrupole systems, including enhanced specificity and the ability to perform retrospective data analysis. The integration of Aldosterone-d7 (Major) with HRMS is a key area of future development, promising to further refine the accuracy of aldosterone (B195564) measurement, particularly at the very low concentrations observed in certain physiological and pathological states. sciex.comshimadzu.com
The enhanced sensitivity of modern mass spectrometers, such as the AB SCIEX Triple Quad™ 6500 and the LCMS™-8060NX, allows for the detection of aldosterone at levels as low as 1 pg/mL from small sample volumes. sciex.comshimadzu.comlcms.cz This is particularly advantageous in pediatric research or when sample volume is limited. lcms.cz Aldosterone-d7 (Major) is crucial in these ultrasensitive assays to correct for matrix effects and variations in instrument response, ensuring reliable quantification at the picogram-per-milliliter level. sciex.com
| Mass Spectrometer | Lower Limit of Quantification (LLOQ) | Linear Dynamic Range | Sample Volume | Key Advantage |
|---|---|---|---|---|
| AB SCIEX Triple Quad™ 6500 | 1 pg/mL | 1-1000 pg/mL | 500 µL | Ultra-sensitive detection with up to 6 orders of magnitude linear dynamic range. sciex.com |
| Shimadzu LCMS™-8060NX | 0.5 pg/mL | 0.5-10000 pg/mL | Not specified | High sensitivity and linearity over a broad concentration range. shimadzu.com |
| Waters UPLC-MS/MS | 42 pmol/L (~15 pg/mL) | 42–4161 pmol/L | 200 µL | Selective chromatography removes interferences, enabling accurate quantification. waters.com |
Potential for Aldosterone-d7 (Major) in Advanced Metabolomics and Lipidomics Research Relevant to Steroidogenesis
Metabolomics and lipidomics are powerful disciplines for obtaining a comprehensive understanding of complex biological systems. In the context of steroidogenesis, these approaches can elucidate the intricate network of metabolic pathways that lead to the synthesis of aldosterone and other steroid hormones. nih.govnih.gov Steroidogenesis is a multi-enzyme process that converts cholesterol into biologically active steroid hormones. nih.govnih.gov The accurate quantification of each steroid intermediate is critical for mapping these pathways and identifying dysregulations in diseases such as primary aldosteronism. nih.govnih.gov
Aldosterone-d7 (Major), as a stable isotope-labeled internal standard, is poised to play a pivotal role in these advanced "omics" studies. By enabling the precise and accurate quantification of aldosterone, it can help to build more reliable metabolic models of steroidogenesis. This is particularly important when studying conditions of aldosterone excess, where understanding the flux through different steroidogenic pathways is key to diagnosis and treatment. nih.govrug.nl Future research will likely involve the use of Aldosterone-d7 (Major) in targeted steroid panels within larger metabolomics and lipidomics studies to provide a clearer picture of the adrenal steroid metabolome in health and disease. nih.govrug.nl
Development of Automated and Miniaturized Analytical Platforms for Aldosterone-d7 (Major) Quantification
The demand for high-throughput analysis in clinical laboratories has spurred the development of automated and miniaturized analytical platforms. nih.gov Traditional LC-MS/MS methods, while accurate, can be labor-intensive due to extensive sample preparation. nih.gov To address this, automated systems that integrate sample extraction, chromatography, and mass spectrometry are being developed. nih.gov A recent innovation is an immunoaffinity-mass spectrometry (iMS) assay that uses anti-aldosterone antibodies for automated sample preparation, coupled with LC-MS/MS for detection. nih.gov This approach significantly reduces manual intervention and sample preparation time. nih.gov The inclusion of stable isotope-labeled internal standards like Aldosterone-d7 (Major) is essential in these automated workflows to ensure the accuracy and precision required for clinical-grade assays. nih.gov
Furthermore, the trend towards miniaturization, such as the use of micro-flow LC-MS/MS, allows for the analysis of very small sample volumes while maintaining high sensitivity. lcms.cz This is particularly valuable for applications in pediatrics or for studies involving small animal models. lcms.cz Aldosterone-d7 (Major) is a critical component of these miniaturized platforms, enabling the reliable quantification of aldosterone from as little as 10 µL of serum. lcms.cz
| Platform | Key Feature | Sample Preparation Time | Lower Limit of Quantification (LOQ) | Role of Aldosterone-d7 (Major) |
|---|---|---|---|---|
| Automated Immunoaffinity-Mass Spectrometry (iMS) | Fully automated sample preparation with minimal manual intervention. nih.gov | < 15 minutes for at least six parallel samples. nih.gov | 50 pg/mL. nih.gov | Essential stable isotope-labeled internal standard for accurate quantification. nih.gov |
| Micro-Flow LC-MS/MS | High sensitivity with low sample volume requirements. lcms.cz | Not specified | 1 pg/mL. lcms.cz | Enables reliable quantification in miniaturized systems. lcms.cz |
Exploration of Novel Stable Isotope-Labeled Aldosterone Analogs Beyond Aldosterone-d7 (Major)
While Aldosterone-d7 (Major) is a widely used and effective internal standard, the exploration of other stable isotope-labeled analogs represents an active area of research. Different labeling strategies, such as the incorporation of carbon-13 (¹³C) or the use of a different number of deuterium (B1214612) atoms, can offer distinct advantages. medchemexpress.com For instance, analogs with a larger mass shift from the native compound can help to avoid potential isotopic crosstalk, where the signal from the analyte interferes with the signal from the internal standard.
One such alternative is Aldosterone-¹³C₃, which incorporates three carbon-13 atoms. medchemexpress.com The use of ¹³C as a labeling isotope provides a mass shift that is less common in endogenous molecules, potentially reducing the risk of interference. The development and validation of these novel analogs will provide analytical chemists with a broader toolkit of internal standards, allowing for the selection of the most appropriate standard for a given analytical challenge. Future studies will likely focus on comparing the performance of these different labeled analogs in various matrices and analytical platforms to establish their respective strengths and limitations.
Q & A
Q. How can researchers verify the structural integrity of Aldosterone-d7 (Major) in experimental setups?
Methodological Answer:
- Use 1H NMR (CDCl₃) to confirm deuteration patterns and structural conformity. Compare spectral data (e.g., normalized intensity ratios: d₀=0.26%, d₇=81.45%) to validate isotopic purity .
- Pair with thin-layer chromatography (TLC) under standardized conditions (SiO₂; Ethyl Acetate:Methanol = 9:1) to assess compound migration and UV/AMCS visualization consistency .
Q. What protocols ensure accurate quantification of Aldosterone-d7 (Major) in biological matrices?
Methodological Answer:
- Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Validate recovery rates using spiked samples and calibration curves adjusted for isotopic interference .
- Cross-reference with radioimmunoassay (RIA) data, but note potential cross-reactivity discrepancies due to structural analogs (e.g., cortisol-d₅) .
Q. How should researchers assess the purity of Aldosterone-d7 (Major) for in vitro studies?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) to quantify impurities. Accept purity thresholds ≥99% for receptor-binding assays, as lower purity may confound dose-response relationships .
- Validate via certificate of analysis (COA) documentation, including batch-specific deuterium enrichment levels and solvent residue profiles .
Advanced Research Questions
Q. How can isotopic interference be mitigated when co-analyzing Aldosterone-d7 (Major) with endogenous aldosterone in clinical samples?
Methodological Answer:
- Apply high-resolution mass spectrometry (HRMS) to resolve m/z differences (Δ = 7 Da) between deuterated and non-deuterated forms. Optimize chromatographic separation (e.g., C18 columns, gradient elution) to prevent co-elution .
- Use isotope dilution analysis with correction factors for natural abundance variations in deuterium .
Q. What experimental controls are critical for studying Aldosterone-d7 (Major)’s role in sodium-potassium transport in adrenal cell models?
Methodological Answer:
- Include negative controls with non-deuterated aldosterone to isolate isotopic effects on receptor binding kinetics.
- Use MR (mineralocorticoid receptor) antagonists (e.g., spironolactone) to confirm specificity of Na⁺/K⁺ flux measurements .
- Standardize cell culture conditions (e.g., serum-free media, 37°C, 5% CO₂) to minimize variability in ion transport assays .
Q. How can researchers resolve contradictions in dose-response data between in vitro and in vivo studies using Aldosterone-d7 (Major)?
Methodological Answer:
- Perform pharmacokinetic modeling to account for differences in bioavailability and metabolic clearance. Adjust for tissue-specific deuterium retention rates using isotopic tracing .
- Validate in vivo findings with tissue-specific knockout models to isolate receptor-mediated vs. non-specific effects .
Q. What strategies optimize the detection limit of Aldosterone-d7 (Major) in low-abundance samples (e.g., cerebrospinal fluid)?
Methodological Answer:
- Implement solid-phase extraction (SPE) pre-concentration with deuterated analogs as recovery markers.
- Use enhanced chemiluminescence immunoassays with anti-aldosterone antibodies validated for cross-reactivity ≤1% with structurally similar steroids .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in Aldosterone-d7 (Major) synthesis?
Methodological Answer:
Q. What statistical methods are recommended for analyzing contradictory results in Aldosterone-d7 (Major) receptor-binding assays?
Methodological Answer:
- Apply Bland-Altman analysis to assess agreement between technical replicates.
- Use mixed-effects models to account for inter-experimental variability (e.g., temperature fluctuations, technician bias) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
